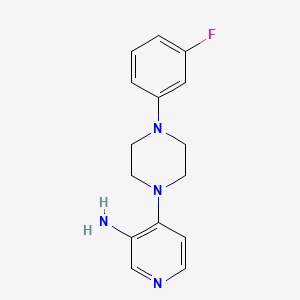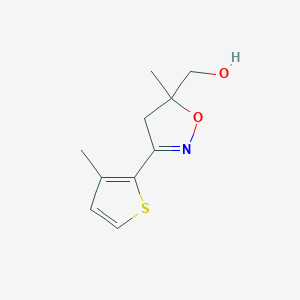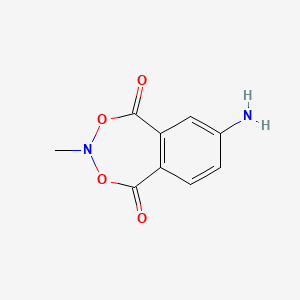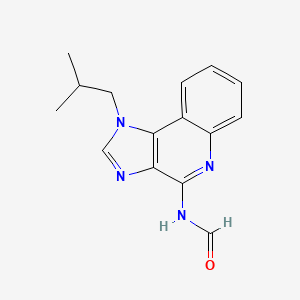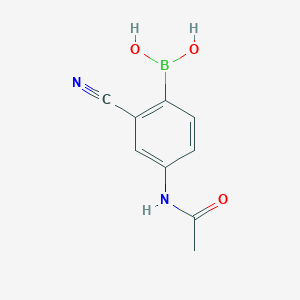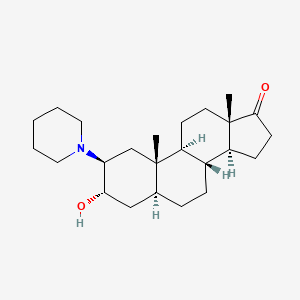
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential pharmacological properties. The compound features a hydroxy group at the 3alpha position, a piperidinyl group at the 2beta position, and a ketone at the 17 position on the androstan backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 3alpha position.
Piperidinylation: Introduction of the piperidinyl group at the 2beta position.
Oxidation: Formation of the ketone at the 17 position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone or carboxylic acid.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Replacement of the piperidinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone can yield a secondary alcohol.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of other steroidal compounds.
Biology: Investigation of its effects on cellular processes and receptor binding.
Medicine: Potential therapeutic applications, including as an androgen receptor modulator.
Industry: Use in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to various physiological effects, including anabolic and androgenic effects.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A natural androgen with a similar steroidal structure.
Dihydrotestosterone (DHT): Another natural androgen with a similar structure but different functional groups.
Nandrolone: A synthetic anabolic steroid with structural similarities.
Uniqueness
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one is unique due to the presence of the piperidinyl group at the 2beta position, which is not commonly found in natural androgens. This structural modification can influence its binding affinity and activity at androgen receptors, potentially leading to distinct pharmacological properties.
Properties
Molecular Formula |
C24H39NO2 |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H39NO2/c1-23-11-10-19-17(18(23)8-9-22(23)27)7-6-16-14-21(26)20(15-24(16,19)2)25-12-4-3-5-13-25/h16-21,26H,3-15H2,1-2H3/t16-,17-,18-,19-,20-,21-,23-,24-/m0/s1 |
InChI Key |
ZSSFNSKKUXRGOA-NDMIVGHGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCCC5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)O)N5CCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


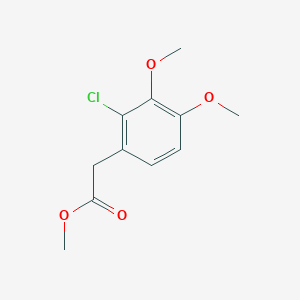
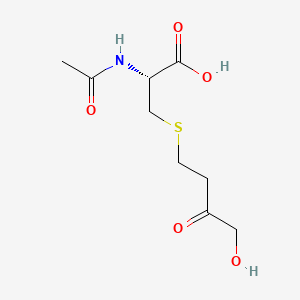
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)

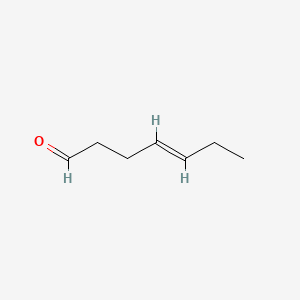
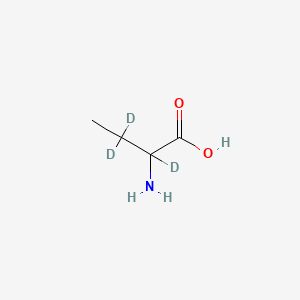
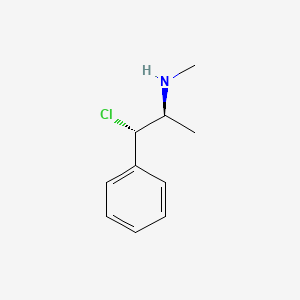

![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
